2-Methoxy-N-methyl-7-nitroacridin-9-amine
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Overview
Description
2-Methoxy-N-methyl-7-nitroacridin-9-amine is a chemical compound belonging to the acridine family. Acridine derivatives are known for their broad range of pharmaceutical properties and applications in various fields such as chemistry, biology, and medicine . The molecular formula of this compound is C15H13N3O3, and it has a molecular weight of 283.28 g/mol .
Preparation Methods
The synthesis of 2-Methoxy-N-methyl-7-nitroacridin-9-amine typically involves the nitration of acridine derivatives followed by methylation and methoxylation reactions. One common synthetic route includes the nitration of 9-chloroacridine with nitric acid to introduce the nitro group at the 7-position. This is followed by the substitution of the chlorine atom with a methoxy group using sodium methoxide. Finally, the amine group is methylated using methyl iodide .
Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Scientific Research Applications
2-Methoxy-N-methyl-7-nitroacridin-9-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methoxy-N-methyl-7-nitroacridin-9-amine involves its ability to intercalate into DNA. This intercalation disrupts the normal functioning of DNA, leading to the inhibition of DNA replication and transcription. The compound also interacts with various enzymes such as topoisomerases, which are involved in DNA unwinding and replication . These interactions result in the inhibition of cell proliferation and can induce cell death in cancer cells .
Comparison with Similar Compounds
2-Methoxy-N-methyl-7-nitroacridin-9-amine is unique among acridine derivatives due to its specific substitution pattern. Similar compounds include:
Amsacrine: An acridine derivative used as an anticancer agent.
Quinacrine: Another acridine derivative with antimalarial and anticancer properties.
Thiazacridine: Known for its anticancer activity, this compound also intercalates into DNA and inhibits cell proliferation.
These compounds share similar mechanisms of action but differ in their specific chemical structures and substitution patterns, which can influence their biological activities and applications .
Properties
CAS No. |
56809-14-4 |
---|---|
Molecular Formula |
C15H13N3O3 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
2-methoxy-N-methyl-7-nitroacridin-9-amine |
InChI |
InChI=1S/C15H13N3O3/c1-16-15-11-7-9(18(19)20)3-5-13(11)17-14-6-4-10(21-2)8-12(14)15/h3-8H,1-2H3,(H,16,17) |
InChI Key |
LZHRLTDHSWEGDX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C2C=C(C=CC2=NC3=C1C=C(C=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
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